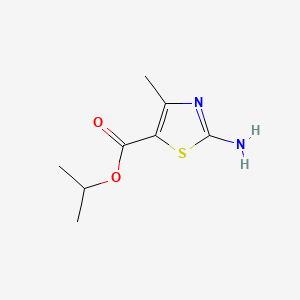

Isopropyl 2-amino-4-methylthiazole-5-carboxylate

Description

Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and an isopropyl ester at position 5. Thiazole derivatives are critical in medicinal chemistry due to their bioactivity, particularly as antimicrobial, antiviral, and anticancer agents.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)12-7(11)6-5(3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZLUPCQZMZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-methylthiazole-5-carboxylate typically involves the reaction of 2-amino-4-methylthiazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Isopropyl 2-amino-4-methylthiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis of Isopropyl 2-amino-4-methylthiazole-5-carboxylate

The synthesis of this compound typically involves the reaction of acetoacetic ester with N-bromosuccinimide, followed by the addition of thiourea derivatives. This method simplifies the bromination and cyclization steps, leading to a high yield and purity of the final product .

Key Steps in Synthesis:

- Reagents: Acetoacetic ester, N-bromosuccinimide, thiourea derivatives.

- Conditions: Reaction under controlled temperatures (0–5 °C initially, then heated to 80–90 °C).

- Yield: Reported yields can reach up to 76% .

Biological Activities

Isopropyl 2-amino-4-methylthiazole-5-carboxylate exhibits a broad spectrum of biological activities:

Antitumor Activity

Research indicates that derivatives of this compound can be effective in the development of antitumor agents. The thiazole ring structure is known to interact with various biological targets, making it a valuable scaffold for designing anticancer drugs .

Antiviral Properties

The compound has shown promise as an inhibitor for HIV-1 reverse transcriptase, which is crucial for the design of antiviral medications. Its structural characteristics allow it to bind effectively to the enzyme's active site, potentially leading to new therapeutic options for HIV treatment .

Antioxidant Activity

Studies have demonstrated that related thiazole compounds exhibit significant antioxidant properties. For instance, derivatives synthesized from this compound have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

Industrial Applications

Beyond pharmaceutical uses, Isopropyl 2-amino-4-methylthiazole-5-carboxylate is also explored in agrochemicals and as an intermediate in synthesizing various chemical compounds. Its versatility makes it suitable for developing herbicides and pesticides due to its biological activity against pests .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogs in the Thiazole Carboxylate Family

Key structural analogs include:

Physicochemical Properties :

- Lipophilicity : The isopropyl ester (logP ~2.5 estimated) is more lipophilic than the ethyl analog (logP ~1.8), favoring passive cellular uptake.

- Solubility : Hydrochloride salts (e.g., Entry 12 in ) exhibit higher aqueous solubility compared to neutral esters .

- Stability : Isopropyl esters are generally more hydrolytically stable than methyl esters but less stable than aromatic esters (e.g., benzyl).

Biological Activity

Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a compound within the thiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and pharmacological potential.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various substituents on the thiazole ring can significantly influence the biological activity of these compounds.

Anticancer Activity

Recent studies highlight the anticancer potential of isopropyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. For instance:

- Cell Proliferation Inhibition : Research indicates that compounds derived from thiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of 2-amino-4-methylthiazole showed IC50 values in the low micromolar range against leukemia and prostate cancer cells, suggesting strong antiproliferative activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis through caspase activation and modulation of cell cycle progression. For example, certain derivatives were shown to induce G0/G1 phase arrest and promote apoptosis in K562 cells via down-regulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Isopropyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 0.78 | Apoptosis induction via caspase activation |

| Compound B | A375 (Melanoma) | 3.51 | G0/G1 phase arrest |

| Compound C | PC3 (Prostate) | 5.15 | Inhibition of Bcl-2 |

Enzyme Inhibition

Another significant aspect of the biological activity of isopropyl 2-amino-4-methylthiazole-5-carboxylate is its role as an enzyme inhibitor:

- Xanthine Oxidase Inhibition : Some derivatives have been identified as potential xanthine oxidase inhibitors, which are crucial for managing conditions such as gout. Studies demonstrated that specific derivatives achieved over 60% inhibition in serum uric acid levels .

Case Study 1: Antitumor Activity Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines. Notably, one derivative exhibited an IC50 value of 0.47 µM against A2780 ovarian cancer cells, indicating potent antitumor efficacy .

Case Study 2: High-throughput Screening for HSET Inhibition

In a high-throughput screening study, a novel thiazole derivative was found to inhibit HSET (KIFC1), a mitotic kinesin involved in centrosome clustering in cancer cells. This compound displayed micromolar inhibitory activity and induced multipolarity in centrosome-amplified cancer cells, suggesting its potential as a therapeutic agent in targeting aberrant cell division .

Pharmacokinetic Profile

The pharmacokinetic properties of isopropyl 2-amino-4-methylthiazole-5-carboxylate derivatives are also critical for their therapeutic application:

Q & A

Q. 1.1. What are the optimal synthetic routes for Isopropyl 2-amino-4-methylthiazole-5-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis of thiazole derivatives typically involves multi-step reactions, including cyclization and esterification. For example, analogous compounds like ethyl 2-aminothiazole-5-carboxylate are synthesized via condensation of thiourea derivatives with α-halo ketones or esters under controlled pH and temperature . Key steps include:

- Cyclization : Using chloroacetic acid and sodium acetate in refluxing acetic acid to form the thiazole ring .

- Esterification : Isopropyl ester groups are introduced via nucleophilic substitution or transesterification, requiring anhydrous conditions and catalysts like H<sup>+</sup> or Lewis acids.

Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical to achieve >95% purity .

Q. 1.2. Which spectroscopic techniques are most effective for characterizing Isopropyl 2-amino-4-methylthiazole-5-carboxylate?

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve substituent positions on the thiazole ring (e.g., NH2 protons at δ 5.5–6.5 ppm; ester carbonyls at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H12N2O2S: calculated 200.06, observed 200.07) .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm<sup>−1</sup>, C=O ester at ~1720 cm<sup>−1</sup>) .

Q. 1.3. How does the compound’s stability vary under different storage conditions?

Thiazole carboxylates are prone to hydrolysis under acidic/basic conditions. Stability studies for similar compounds show:

- Thermal Stability : Decomposition above 150°C; store at 0–4°C in inert atmospheres .

- Photostability : Protect from UV light to prevent ring-opening reactions .

Advanced Research Questions

Q. 2.1. What computational methods can predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Similar thiazoles show affinity for ATP-binding pockets via hydrogen bonding with NH2 and ester groups .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict electrostatic potential maps for reactivity analysis .

Q. 2.2. How can contradictory data on the compound’s biological activity be resolved?

Contradictions in antimicrobial or anticancer assays may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Solubility Issues : Use DMSO/water co-solvents (<1% DMSO) to avoid false negatives .

- Metabolic Interference : LC-MS/MS can detect metabolite interference in cell-based assays .

Q. 2.3. What strategies optimize regioselectivity in derivatization reactions of the thiazole core?

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to functionalize the 4-methyl position .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 enable aryl/heteroaryl substitutions at the 5-carboxylate position .

Q. 2.4. How can crystallography resolve ambiguities in the compound’s solid-state structure?

Q. 2.5. What environmental impact assessments are relevant for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.